pan-KRAS-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

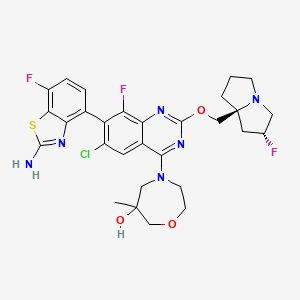

C29H30ClF3N6O3S |

|---|---|

Poids moléculaire |

635.1 g/mol |

Nom IUPAC |

4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol |

InChI |

InChI=1S/C29H30ClF3N6O3S/c1-28(40)12-38(7-8-41-13-28)25-17-9-18(30)20(16-3-4-19(32)24-23(16)35-26(34)43-24)21(33)22(17)36-27(37-25)42-14-29-5-2-6-39(29)11-15(31)10-29/h3-4,9,15,40H,2,5-8,10-14H2,1H3,(H2,34,35)/t15-,28?,29+/m1/s1 |

Clé InChI |

NXVYZWVJBHOCQU-SMWMPNNISA-N |

SMILES isomérique |

CC1(CN(CCOC1)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C5C(=C(C=C4)F)SC(=N5)N)F)OC[C@@]67CCCN6C[C@@H](C7)F)O |

SMILES canonique |

CC1(CN(CCOC1)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C5C(=C(C=C4)F)SC(=N5)N)F)OCC67CCCN6CC(C7)F)O |

Origine du produit |

United States |

Foundational & Exploratory

Pan-KRAS-IN-6: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pan-KRAS-IN-6, also identified as compound 12, is a potent, non-covalent, pan-KRAS inhibitor that demonstrates a novel mechanism of action by inducing the formation of a ternary complex between KRAS and the intracellular chaperone protein, cyclophilin A (CypA). This molecular glue approach sterically hinders the interaction of KRAS with its downstream effectors, primarily targeting the MAPK and PI3K-AKT signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action, binding characteristics, and cellular effects of this compound, supported by available quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Ternary Complex Formation

Unlike traditional inhibitors that directly target the nucleotide-binding pocket or allosteric sites of KRAS, this compound functions as a "molecular glue." It facilitates the formation of a stable ternary complex involving the KRAS protein and cyclophilin A (CypA), a ubiquitously expressed intracellular chaperone protein.[1][2] The formation of this KRAS:this compound:CypA complex sterically blocks the binding of downstream effector proteins, such as RAF, to the switch I and switch II regions of KRAS.[1][2][3] This disruption of effector binding effectively abrogates the propagation of oncogenic signals.

This mechanism allows this compound to inhibit multiple KRAS mutants, as its binding is not solely dependent on the specific amino acid substitution in the mutant protein.

Below is a diagram illustrating the proposed mechanism of action:

Quantitative Data

Biochemical Inhibitory Activity

This compound demonstrates potent inhibition of KRAS nucleotide exchange for key oncogenic mutants.

| Target | IC50 (nM) |

| KRAS G12D | 9.79 |

| KRAS G12V | 6.03 |

| Data from MedChemExpress. |

Cellular Proliferative Activity

The inhibitor shows effective suppression of growth in KRAS-mutant cancer cell lines.

| Cell Line | KRAS Mutation | IC50 (µM) | Incubation Time |

| AsPC-1 | G12D | 8.8 | 72 hours |

| Data from MedChemExpress. |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available in peer-reviewed literature. However, the following are generalized methodologies for key experiments used to characterize pan-KRAS inhibitors.

Cell Proliferation Assay (e.g., MTS/MTT or CellTiter-Glo®)

This assay determines the dose-dependent effect of a pan-KRAS inhibitor on the viability and proliferation of cancer cells.

Materials:

-

Human cancer cell lines with known KRAS mutations (e.g., AsPC-1, SW480).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

This compound stock solution in DMSO.

-

96-well microplates.

-

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with medium containing different concentrations of the inhibitor or vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.

Western Blot Analysis of Downstream Signaling

This technique is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the KRAS signaling pathways, such as ERK and AKT.

Materials:

-

Cancer cell lines cultured in 6-well plates.

-

This compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membranes.

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells and determine the protein concentration.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with secondary antibodies.

-

Detection: Add chemiluminescent substrate and visualize the protein bands.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Signaling Pathway Inhibition

This compound is expected to inhibit both the MAPK (RAF-MEK-ERK) and the PI3K-AKT signaling pathways, which are the primary downstream cascades activated by KRAS. By preventing the interaction of KRAS with RAF and PI3K, the inhibitor effectively shuts down these pro-proliferative and pro-survival signals.

Conclusion

This compound represents a novel class of KRAS inhibitors with a distinct mechanism of action involving the induced formation of a ternary complex with cyclophilin A. This approach allows for the broad inhibition of multiple KRAS mutants. The available data indicates its potency in both biochemical and cellular assays. Further research is required to fully elucidate its binding kinetics across a wider range of KRAS mutants, determine its co-crystal structure to understand the precise molecular interactions, and identify potential resistance mechanisms. This technical guide provides a foundational understanding for researchers and drug developers working on this promising new therapeutic strategy for KRAS-driven cancers.

References

Pan-KRAS Inhibitors: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, acts as a key driver in numerous human cancers, including pancreatic, colorectal, and lung adenocarcinomas. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. However, recent breakthroughs have led to the development of inhibitors targeting specific KRAS mutants, most notably KRAS G12C. While these targeted therapies have shown clinical promise, the diversity of KRAS mutations necessitates the development of "pan-KRAS" inhibitors capable of targeting a broader range of mutants. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of pan-KRAS inhibitors, with a focus on the core methodologies and data that underpin this rapidly evolving field.

Discovery of Pan-KRAS Inhibitors: A Multi-pronged Approach

The discovery of pan-KRAS inhibitors has been propelled by innovative screening and design strategies. A prominent approach has been fragment-based screening coupled with structure-based drug design. This methodology involves identifying small, low-molecular-weight fragments that bind weakly to the target protein. The binding of these fragments is often detected using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Once a fragment hit is identified and its binding mode is characterized by X-ray crystallography, medicinal chemists can elaborate and optimize the fragment into a more potent and drug-like molecule.

One successful example of this approach led to the discovery of the pan-KRAS inhibitor BI-2865 . Researchers utilized an NMR-based fragment discovery program to identify initial chemical matter that binds to KRAS. Subsequent co-crystallization of these compounds with GDP-bound KRAS and iterative structure-based design, guided by cellular proliferation assays, led to the development of BI-2865, a potent, reversible, and noncovalent pan-KRAS inhibitor.[1]

Another key strategy involves targeting the interaction between KRAS and its guanine nucleotide exchange factor (GEF), Son of Sevenless 1 (SOS1). The KRAS::SOS1 interaction is crucial for the exchange of GDP for GTP, which activates KRAS signaling. Inhibitors that disrupt this protein-protein interaction can effectively block the activation of both wild-type and mutant KRAS.

Synthesis of a Representative Pan-KRAS Inhibitor: BI-2493

The synthesis of pan-KRAS inhibitors often involves multi-step organic synthesis. As a representative example, the synthesis of BI-2493 , a spirocyclized analog of BI-2865 with improved potency and metabolic stability, is described in the Journal of Medicinal Chemistry.[2] While the full detailed protocol is extensive, the general synthetic strategy involves the construction of a complex spirocyclic core followed by the addition of key functional groups that mediate binding to the KRAS protein. The development of BI-2493 from BI-2865 through spirocyclization highlights a key optimization strategy to enhance the pharmacological properties of an initial lead compound.[2]

Data Presentation: Quantitative Analysis of Pan-KRAS Inhibitors

The evaluation of pan-KRAS inhibitors generates a wealth of quantitative data that is essential for comparing their potency, selectivity, and drug-like properties. The following tables summarize key quantitative data for representative pan-KRAS inhibitors.

Table 1: Biochemical Activity of Pan-KRAS Inhibitors

| Inhibitor | Target | Assay Format | IC50 (nM) | Kd (nM) | Reference |

| pan-KRAS-IN-6 | KRAS G12D | Not Specified | 9.79 | - | [3] |

| KRAS G12V | Not Specified | 6.03 | - | [3] | |

| BI-2852 | KRAS::SOS1 | Nucleotide Exchange | 7540 | - | |

| BAY-293 | KRAS::SOS1 | Nucleotide Exchange | 85.08 | - | |

| BI-2865 | KRAS (WT) | Not Specified | - | 6.9 | |

| KRAS G12C | Not Specified | - | 4.5 | ||

| KRAS G12D | Not Specified | - | 32 | ||

| KRAS G12V | Not Specified | - | 26 | ||

| KRAS G13D | Not Specified | - | 4.3 | ||

| ADT-007 | Pan-RAS | Not Specified | - | - |

Table 2: Cellular Activity of Pan-KRAS Inhibitors

| Inhibitor | Cell Line | KRAS Mutation | Assay Format | IC50 (µM) | Reference |

| This compound | ASPC-1 | G12D | Cell Growth | 8.8 | |

| BI-2852 | Various NSCLC | Multiple | 3D Spheroid | 4.63 - >100 | |

| Various CRC | Multiple | 3D Spheroid | 19.21 - >100 | ||

| BAY-293 | Various NSCLC | Multiple | 3D Spheroid | 1.29 - 17.84 | |

| Various CRC | Multiple | 3D Spheroid | 1.15 - 5.26 | ||

| BI-2865 | BaF3 | G12C, G12D, G12V | Proliferation | ~0.140 | |

| ADT-007 | HCT 116 | G13D | Growth | 0.005 | |

| MIA PaCa-2 | G12C | Growth | 0.002 |

Table 3: In Vivo Efficacy of Pan-KRAS Inhibitors

| Inhibitor | Xenograft Model | KRAS Mutation | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| BI-2493 | SW480 (colorectal) | G12V | 30 or 90 mg/kg, bid, p.o. | Dose-dependent | |

| NCI-H358 (NSCLC) | G12C | 30 mg/kg, bid, p.o. | Significant | ||

| ADT-007 | Colorectal Cancer | Not Specified | 10 mg/kg, i.t., daily | Strong |

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate evaluation of pan-KRAS inhibitors. The following sections provide methodologies for key experiments.

Biochemical Assays

1. KRAS Nucleotide Exchange Assay (HTRF-based)

This assay is designed to screen for inhibitors that block the interaction between KRAS and SOS1, thereby preventing GDP-GTP exchange.

-

Materials:

-

Recombinant KRAS protein (e.g., KRAS G12D)

-

Recombinant SOS1 protein

-

Terbium-labeled anti-Tag2 antibody

-

Fluorescence-labeled GTP

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

384-well microplates

-

HTRF-compatible microplate reader

-

-

Procedure:

-

Prepare a 1X assay buffer containing 1 mM DTT.

-

Dilute the SOS1 protein in the 1X DTT-containing assay buffer.

-

Add the diluted SOS1 protein solution to the positive control and inhibitor test wells. Add 1X DTT-containing assay buffer to the negative control wells.

-

Add the test compound (pan-KRAS inhibitor) at various concentrations to the inhibitor test wells. Add vehicle (e.g., DMSO) to the control wells.

-

Thaw and dilute the KRAS protein in 1X DTT-containing assay buffer. Add the diluted KRAS protein to all wells.

-

Prepare a dye solution containing Terbium-labeled anti-Tag2 antibody and fluorescence-labeled GTP in 1X DTT-containing assay buffer.

-

Add the dye mixture to all wells to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition based on the signals from the positive and negative controls and determine the IC50 value by fitting the data to a dose-response curve.

-

2. AlphaLISA for KRAS/GTP Binding

This assay detects the binding of GTP to KRAS and can be used to screen for inhibitors of this interaction.

-

Principle: A biotinylated anti-analyte antibody binds to Streptavidin-coated Donor beads, and another anti-analyte antibody is conjugated to AlphaLISA Acceptor beads. In the presence of the analyte (GTP-bound KRAS), the beads are brought into proximity, generating a chemiluminescent signal.

-

General Protocol:

-

Add biotinylated anti-KRAS antibody, test compound, and KRAS protein to the wells of a 384-well plate.

-

Add GTP to initiate the binding reaction.

-

Add a mixture of Streptavidin-coated Donor beads and Acceptor beads conjugated to an anti-GTP antibody.

-

Incubate the plate in the dark at room temperature.

-

Read the plate on an AlphaLISA-compatible reader.

-

Data Analysis: Determine the IC50 value by plotting the AlphaLISA signal against the inhibitor concentration.

-

Cellular Assays

1. Cell Proliferation Assay (MTS/MTT or CellTiter-Glo®)

This assay determines the effect of a pan-KRAS inhibitor on the viability and proliferation of cancer cells.

-

Materials:

-

KRAS-mutant cancer cell lines (e.g., PANC-1, HCT116)

-

Complete cell culture medium

-

Pan-KRAS inhibitor stock solution in DMSO

-

96-well or 384-well plates

-

MTS, MTT, or CellTiter-Glo® reagent

-

Microplate reader (absorbance or luminescence)

-

-

Procedure:

-

Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of the pan-KRAS inhibitor in culture medium.

-

Treat the cells with various concentrations of the inhibitor or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add the viability reagent (MTS, MTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the IC50 value using a non-linear regression curve fit.

-

2. Western Blot Analysis of Downstream Signaling (p-ERK)

This assay assesses the inhibitor's ability to block the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.

-

Materials:

-

KRAS-mutant cancer cell lines

-

Pan-KRAS inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the pan-KRAS inhibitor at various concentrations for a specified time (e.g., 2-24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK as a loading control.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

In Vivo Studies

1. Xenograft Tumor Model

This in vivo model is used to evaluate the anti-tumor efficacy of a pan-KRAS inhibitor.

-

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

KRAS-mutant cancer cell line

-

Pan-KRAS inhibitor formulated for in vivo administration

-

Vehicle control

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the pan-KRAS inhibitor or vehicle control at a predetermined dose and schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers by western blot or immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

-

Mandatory Visualizations

Caption: Simplified KRAS signaling pathway and points of intervention for pan-KRAS inhibitors.

Caption: General experimental workflow for the discovery and evaluation of pan-KRAS inhibitors.

Conclusion

The development of pan-KRAS inhibitors represents a significant advancement in the quest to target one of the most challenging oncogenes. Through a combination of sophisticated discovery platforms, intricate chemical synthesis, and a battery of rigorous preclinical evaluation assays, researchers are making substantial progress in developing compounds with broad activity against multiple KRAS mutants. The detailed methodologies and quantitative data presented in this guide provide a framework for understanding the core principles and practices in this exciting field of cancer drug discovery. As our understanding of KRAS biology deepens and new therapeutic modalities emerge, the continued development of potent and selective pan-KRAS inhibitors holds the promise of delivering transformative therapies to a wide range of cancer patients.

References

- 1. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Pan-KRAS-IN-6: A Technical Overview of a Pan-Mutant KRAS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in a wide array of human cancers, including pancreatic, colorectal, and non-small cell lung cancer. For decades, KRAS was deemed "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. The development of covalent inhibitors targeting the KRAS G12C mutation marked a significant breakthrough in the field. However, the therapeutic efficacy of these agents is limited to a specific mutation, leaving a large patient population with other KRAS mutations without targeted treatment options. This has spurred the development of "pan-KRAS" inhibitors, designed to target multiple KRAS variants, including the most prevalent G12D and G12V mutations.

This technical guide provides a comprehensive overview of pan-KRAS-IN-6 (also known as compound 12), a potent pan-KRAS inhibitor. While detailed information about its specific mechanism of action and development is limited in publicly available literature, this guide consolidates the existing data for this compound and contextualizes it within the broader landscape of pan-KRAS inhibition, including common mechanisms of action, experimental protocols for characterization, and the downstream signaling pathways affected.

This compound: Quantitative Data

This compound has demonstrated potent inhibitory activity against key oncogenic KRAS mutants and cancer cell lines harboring these mutations. The available half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target/Cell Line | Mutation | IC50 (nM) | Reference |

| KRAS | G12D | 9.79 | [1] |

| KRAS | G12V | 6.03 | [1] |

| ASPC-1 cell growth | G12D | 8800 | [1] |

Table 1: Inhibitory Activity of this compound.

Mechanisms of Pan-KRAS Inhibition

While the precise mechanism of this compound is not extensively documented, pan-KRAS inhibitors generally employ several strategies to counteract the activity of mutant KRAS. These can be broadly categorized as follows:

-

Inhibition of Nucleotide Exchange: Some pan-KRAS inhibitors, such as BI-2852 and BAY-293, function by disrupting the interaction between KRAS and Son of Sevenless 1 (SOS1), a key guanine nucleotide exchange factor (GEF). By preventing the exchange of GDP for GTP, these inhibitors lock KRAS in its inactive state.

-

Targeting the Active State (RAS-ON): A newer class of inhibitors, exemplified by RMC-6236, targets the active, GTP-bound conformation of RAS. These molecules often act as molecular glues, forming a ternary complex with RAS-GTP and another protein, thereby preventing its interaction with downstream effectors.

-

Binding to the Nucleotide-Free State: Some inhibitors, such as ADT-007, bind to KRAS during the transient nucleotide-free state, preventing the subsequent binding of GTP and thus inhibiting its activation.

The nanomolar potency of this compound against purified KRAS proteins suggests a direct binding mechanism, though the specific binding pocket and its effect on the nucleotide cycle await further elucidation.

KRAS Signaling Pathway and Points of Inhibition

KRAS, upon activation, triggers a cascade of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation. Pan-KRAS inhibitors aim to abrogate the signaling output from these pathways.

Caption: Generalized KRAS signaling pathway and potential points of intervention for pan-KRAS inhibitors.

Experimental Protocols for Characterization of Pan-KRAS Inhibitors

The following are representative protocols for the in vitro and cell-based characterization of pan-KRAS inhibitors. While the specific assays used for this compound are not publicly detailed, these methods are standard in the field.

In Vitro Biochemical Assays

1. Nucleotide Exchange Assay

-

Objective: To determine if an inhibitor blocks the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on KRAS.

-

Methodology:

-

Recombinant KRAS protein is pre-loaded with GDP.

-

The inhibitor is incubated with the KRAS-GDP complex.

-

SOS1 and a fluorescent GTP analog are added to initiate the exchange reaction.

-

The increase in fluorescence, corresponding to the binding of the fluorescent GTP analog to KRAS, is monitored over time using a fluorescence plate reader.

-

The rate of nucleotide exchange in the presence of varying concentrations of the inhibitor is used to calculate the IC50 value.

-

2. Direct Binding Assays (e.g., Surface Plasmon Resonance - SPR)

-

Objective: To measure the binding affinity (KD) and kinetics of the inhibitor to KRAS.

-

Methodology:

-

Recombinant KRAS protein is immobilized on a sensor chip.

-

A solution containing the inhibitor at various concentrations is flowed over the chip.

-

The binding of the inhibitor to KRAS is detected as a change in the refractive index, which is proportional to the mass bound to the sensor surface.

-

Association (kon) and dissociation (koff) rates are measured, and the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).

-

Cell-Based Assays

1. Cell Proliferation/Viability Assay

-

Objective: To determine the effect of the inhibitor on the growth and viability of cancer cell lines with different KRAS mutations.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the inhibitor for a defined period (e.g., 72 hours).

-

Cell viability is assessed using a reagent such as resazurin (alamarBlue) or a tetrazolium salt (e.g., MTS, MTT), which is converted to a colored or fluorescent product by metabolically active cells.

-

The absorbance or fluorescence is measured using a plate reader.

-

The percentage of viable cells relative to a vehicle-treated control is plotted against the inhibitor concentration to determine the IC50 value.

-

2. Western Blot Analysis of Downstream Signaling

-

Objective: To assess the inhibitor's effect on the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.

-

Methodology:

-

Cancer cells are treated with the inhibitor at various concentrations and for different durations.

-

Cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and AKT (p-AKT), as well as antibodies for total ERK and AKT as loading controls.

-

HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

-

The band intensities are quantified to determine the extent of signaling inhibition.

-

Caption: A typical experimental workflow for Western blot analysis to assess KRAS downstream signaling.

Conclusion

Pan-KRAS inhibitors represent a promising therapeutic strategy to address the significant unmet medical need for patients with KRAS-mutant cancers beyond the G12C mutation. This compound has emerged as a potent inhibitor of KRAS G12D and G12V, two of the most prevalent and aggressive KRAS mutations. While a comprehensive public dataset on its biological and pharmacological properties is still forthcoming, the available data positions it as a valuable tool for research and a potential starting point for the development of novel therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation and characterization of this compound and other emerging pan-KRAS inhibitors. Further studies are warranted to fully elucidate its mechanism of action, in vivo efficacy, and safety profile, which will be critical for its potential translation into clinical applications.

References

In-Depth Technical Guide: pan-KRAS-IN-6 Target Profile

A comprehensive analysis of the publicly available data for the pan-KRAS inhibitor, pan-KRAS-IN-6, intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent inhibitor of KRAS, demonstrating nanomolar efficacy against key oncogenic mutants. However, a thorough review of scientific literature and patent databases reveals that detailed experimental protocols, extensive target profiling, and in-depth mechanistic studies for this compound have not been made publicly available. The information that is currently accessible originates primarily from commercial suppliers. This guide synthesizes all available data on this compound and provides a broader context of pan-KRAS inhibition by referencing other well-characterized inhibitors.

This compound: Target Profile and Biological Activity

This compound, also referred to as compound 12, has been identified as a potent pan-KRAS inhibitor.[1][2] The available quantitative data on its inhibitory activity is summarized below.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | IC50 |

| KRAS G12D | Biochemical Assay | 9.79 nM[1][2] |

| KRAS G12V | Biochemical Assay | 6.03 nM[1] |

| AsPC-1 (KRAS G12D) | Cell Proliferation Assay | 8.8 µM |

Note: The significant difference between the biochemical and cellular IC50 values may be attributed to various factors such as cell permeability, off-target effects, or engagement of cellular resistance mechanisms.

General Principles of pan-KRAS Inhibition

While specific details for this compound are limited, the broader field of pan-KRAS inhibition offers insights into potential mechanisms of action. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, a strategy aimed at addressing the diversity of KRAS mutations found in cancers and overcoming resistance to mutant-specific inhibitors. These inhibitors can be broadly categorized based on the conformational state of KRAS they target:

-

"OFF" State (GDP-Bound) Inhibitors: These molecules bind to the inactive form of KRAS, preventing its activation.

-

"ON" State (GTP-Bound) Inhibitors: These inhibitors bind to the active form of KRAS, blocking its interaction with downstream effector proteins.

-

Nucleotide-Free State Inhibitors: These compounds trap KRAS in a transient, nucleotide-free state, preventing it from binding to GTP and becoming activated.

Experimental Protocols: General Methodologies

Detailed experimental protocols for this compound are not available. However, the following are general methodologies commonly employed in the characterization of pan-KRAS inhibitors.

Biochemical IC50 Determination (General Protocol)

Biochemical assays are utilized to determine the direct inhibitory effect of a compound on the activity of the KRAS protein. A common method involves measuring the inhibition of the interaction between KRAS and its effector proteins or the exchange of nucleotides.

Example Protocol:

-

Protein Preparation: Recombinant human KRAS proteins (wild-type and various mutants) are expressed and purified.

-

Assay Principle: A competitive binding assay, such as a fluorescence polarization (FP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is often used. For instance, a fluorescently labeled GTP analog or a KRAS-binding protein fragment can be used as a probe.

-

Procedure:

-

A fixed concentration of the KRAS protein and the fluorescent probe are incubated in an appropriate buffer.

-

Serial dilutions of the inhibitor (e.g., this compound) are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

The fluorescence signal is measured using a plate reader.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the signal, is calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol)

Cell-based assays are crucial for evaluating the anti-proliferative activity of an inhibitor in a cellular context.

Example Protocol using a KRAS-mutant cancer cell line (e.g., AsPC-1):

-

Cell Culture: AsPC-1 cells are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., this compound) for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is included.

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay.

-

Data Analysis: The absorbance or luminescence is measured, and the data is normalized to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualization

The primary signaling pathway regulated by KRAS is the MAPK/ERK pathway. KRAS, in its active GTP-bound state, activates RAF kinases, which in turn phosphorylate and activate MEK, leading to the phosphorylation and activation of ERK. Activated ERK then translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Pan-KRAS inhibitors are expected to block this cascade.

Diagram 1: Simplified KRAS Signaling Pathway

References

Pan-KRAS-IN-6: A Technical Guide to its Potency Against KRAS G12V

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of pan-KRAS-IN-6, a potent pan-KRAS inhibitor, with a specific focus on its activity against the KRAS G12V mutation. This document collates quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows to support further research and development in the field of RAS-targeted cancer therapies.

Core Potency and Cellular Activity

This compound (also referred to as compound 12) demonstrates potent inhibitory activity against multiple KRAS mutants.[1][2][3] Its efficacy is particularly notable against the G12V and G12D mutations, which are prevalent in various cancers, including pancreatic ductal adenocarcinoma (PDAC).[4] Pan-KRAS inhibitors like this compound represent a promising therapeutic strategy as they can target a range of KRAS mutations, potentially overcoming the challenge of tumor heterogeneity.[4]

Quantitative Potency Data

The following table summarizes the key potency metrics for this compound against KRAS G12V and other relevant KRAS variants.

| Compound | Target | Assay Type | Potency (IC50) | Cell Line | Notes |

| This compound | KRAS G12V | Biochemical Assay | 6.03 nM | - | Direct inhibition of KRAS G12V protein. |

| This compound | KRAS G12D | Biochemical Assay | 9.79 nM | - | Demonstrates potent pan-KRAS activity. |

| This compound | AsPC-1 Cells | Cell Proliferation | 8.8 µM | AsPC-1 (KRAS G12D) | Inhibited cell growth after 72h treatment with 20 nM. |

Mechanism of Action

KRAS is a small GTPase that functions as a molecular switch in cellular signaling. It cycles between an active, GTP-bound state and an inactive, GDP-bound state. This cycle is regulated by guanine nucleotide exchange factors (GEFs), such as SOS1, which promote the active state, and GTPase-activating proteins (GAPs), which enhance the return to the inactive state.

Oncogenic mutations, such as G12V, impair the intrinsic hydrolytic activity of KRAS, leading to an accumulation of the active GTP-bound form and persistent downstream signaling. This results in uncontrolled activation of pathways like the RAF-MEK-ERK (MAPK) cascade, driving cell proliferation, survival, and differentiation. Pan-KRAS inhibitors function by interfering with this cycle. Many, like BI-2865, bind to the inactive GDP-bound state, preventing the nucleotide exchange required for activation. This blockade of KRAS activation effectively suppresses the downstream oncogenic signaling.

Experimental Protocols

The characterization of pan-KRAS inhibitors involves a suite of biochemical and cell-based assays to determine their potency and mechanism of action.

Cell Proliferation Assay (MTS/MTT Assay)

This assay is fundamental for determining the dose-dependent effect of an inhibitor on the viability and proliferation of cancer cells.

Objective: To calculate the half-maximal inhibitory concentration (IC50) of this compound in KRAS-mutant cancer cell lines.

Materials:

-

Cell Lines: A panel of human cancer cell lines with KRAS G12V mutation (e.g., SW620) and other relevant mutations for comparison.

-

Culture Medium: Recommended medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).

-

This compound: 10 mM stock solution in DMSO.

-

Assay Reagent: MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution).

-

Equipment: 96-well plates, multichannel pipette, plate reader.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound. Treat cells with varying concentrations of the inhibitor and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Calculate the IC50 value using a non-linear regression curve fit.

Western Blot for Downstream Signaling (p-ERK)

This assay assesses the inhibitor's ability to modulate the downstream MAPK signaling pathway by measuring the phosphorylation of key proteins like ERK.

Objective: To determine if this compound inhibits KRAS-mediated signaling by measuring the levels of phosphorylated ERK (p-ERK).

Materials:

-

Cell Lines: As used in the proliferation assay.

-

This compound: As above.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Antibodies: Primary antibodies for p-ERK1/2 and total ERK1/2; HRP-conjugated secondary antibody.

-

Equipment: 6-well plates, electrophoresis and blotting equipment, imaging system.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Treat with this compound at concentrations relative to the IC50 (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2-24 hours).

-

Protein Extraction: Lyse the cells, collect the supernatant, and determine the protein concentration.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK and total ERK.

-

Detection: Apply the HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities. A reduction in the ratio of p-ERK to total ERK indicates successful inhibition of the KRAS signaling pathway.

References

pan-KRAS-IN-6 chemical structure and properties

FOR RESEARCH USE ONLY

Introduction

Pan-KRAS-IN-6, also identified as compound 12, is a potent, small-molecule inhibitor targeting multiple mutant forms of the KRAS protein. As a "pan-KRAS" inhibitor, it is designed to be effective against various KRAS mutations, which are prevalent in a wide range of human cancers. This technical guide provides a comprehensive overview of the chemical structure, biological properties, and the mechanism of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is defined by its unique structure, which facilitates its interaction with the target protein.

Chemical Structure:

Caption: A placeholder for the 2D chemical structure of this compound.

Physicochemical Properties:

A comprehensive, experimentally determined list of physicochemical properties for this compound is not publicly available in detail. However, some key identifiers are provided below.

| Property | Value |

| CAS Number | 3033565-36-2 |

| Molecular Formula | C₂₉H₃₀ClF₃N₆O₃S |

| SMILES | FC1=C(C2=C(N=C(N)S3)C3=C(F)C=C2)C(Cl)=CC4=C(N5CC(C)(O)COCC5)N=C(OC[C@@]6(CCC7)N7C--INVALID-LINK--C6)N=C14 |

Biological Activity and Mechanism of Action

This compound demonstrates potent inhibitory activity against key oncogenic KRAS mutants. The primary mechanism of action for many pan-KRAS inhibitors involves binding to the inactive, GDP-bound state of KRAS. This binding event prevents the interaction with guanine nucleotide exchange factors (GEFs), thereby locking KRAS in its "off" state and inhibiting downstream signaling pathways that drive cell proliferation and survival.

In Vitro Potency:

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound against specific KRAS mutants and cancer cell lines.

| Target | Assay Type | IC₅₀ | Reference |

| KRAS G12D | Biochemical Assay | 9.79 nM | [1] |

| KRAS G12V | Biochemical Assay | 6.03 nM | [1] |

| AsPC-1 Cells | Cell Growth Inhibition | 8.8 µM | [1] |

Signaling Pathways

KRAS is a central node in critical signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting KRAS, this compound is expected to modulate these downstream pathways, primarily the MAPK/ERK and PI3K/AKT pathways.

Caption: Simplified KRAS signaling pathway illustrating the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not publicly available in a peer-reviewed format. The following are generalized methodologies for key experiments used to characterize pan-KRAS inhibitors.

Biochemical KRAS Inhibition Assay (Generalized Protocol):

This type of assay is used to determine the direct inhibitory effect of a compound on the activity of a specific KRAS mutant protein.

-

Principle: To measure the inhibition of guanine nucleotide exchange (GDP for a fluorescently labeled GTP analog) on purified KRAS protein in the presence of a GEF like SOS1.

-

Methodology:

-

Recombinant human KRAS mutant protein (e.g., G12D, G12V) is incubated with GDP.

-

Serial dilutions of this compound are added to the KRAS-GDP complex.

-

The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and a fluorescently labeled GTP analog (e.g., BODIPY-GTP).

-

The increase in fluorescence, corresponding to the binding of the labeled GTP to KRAS, is monitored over time using a plate reader.

-

IC₅₀ values are calculated by plotting the rate of nucleotide exchange against the inhibitor concentration.

-

Cell-Based Proliferation Assay (Generalized Protocol):

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells harboring specific KRAS mutations.

-

Principle: To measure the viability of cancer cells after treatment with the inhibitor over a period of time.

-

Methodology:

-

Cancer cells with known KRAS mutations (e.g., AsPC-1, which harbors a KRAS G12D mutation) are seeded in 96-well plates.

-

After cell attachment, they are treated with a range of concentrations of this compound.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

-

The absorbance or luminescence is measured, and the data is normalized to untreated control cells to determine the percentage of cell viability.

-

IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.

-

Caption: A generalized experimental workflow for the characterization of a pan-KRAS inhibitor.

Conclusion

This compound is a potent inhibitor of oncogenic KRAS mutations, demonstrating low nanomolar efficacy in biochemical assays. Its activity in cancer cell lines suggests its potential as a valuable research tool for studying KRAS-driven cancers and as a starting point for the development of novel therapeutics. Further studies are required to fully elucidate its detailed mechanism of action, selectivity profile, and in vivo efficacy.

References

Pan-KRAS-IN-6: A Technical Overview

Disclaimer: This document provides a technical summary based on publicly available information regarding pan-KRAS inhibitors and data associated with a compound identified as "pan-KRAS-IN-6." The specific patent WO2024063576 was not directly accessible; therefore, this guide synthesizes current knowledge in the field to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1][2][3] For decades, KRAS was considered "undruggable" due to the high affinity of GTP for its active site and the lack of deep pockets for small molecule binding.[4] The development of allele-specific inhibitors, such as those targeting KRAS G12C, has marked a significant breakthrough.[1] However, these inhibitors are effective only in a subset of patients harboring a specific mutation. Pan-KRAS inhibitors, which are designed to target multiple KRAS mutants, hold the promise of broader therapeutic applicability. This document focuses on the available technical data for this compound, a potent pan-KRAS inhibitor.

Quantitative Data

The following tables summarize the reported in vitro inhibitory activities of this compound.

Table 1: Biochemical Inhibition of KRAS Mutants

| KRAS Mutant | IC50 (nM) |

| G12D | 9.79 |

| G12V | 6.03 |

Table 2: Cellular Activity in ASPC-1 Cancer Cell Line

| Cell Line | KRAS Mutation | Treatment Duration | IC50 (µM) |

| ASPC-1 | G12D | 72 hours | 8.8 |

Mechanism of Action

Pan-KRAS inhibitors, in general, function by binding to the KRAS protein and preventing its activation. KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. Guanine nucleotide exchange factors (GEFs), such as SOS1, facilitate the exchange of GDP for GTP, leading to KRAS activation and downstream signaling through pathways like the MAPK and PI3K/AKT pathways, which drive cell proliferation and survival. Pan-KRAS inhibitors can disrupt the interaction between KRAS and SOS1, thereby preventing KRAS activation. Some pan-KRAS inhibitors have been shown to bind to the inactive, GDP-bound state of KRAS.

Signaling Pathway

The diagram below illustrates the canonical KRAS signaling pathway and the proposed point of intervention for a pan-KRAS inhibitor.

Caption: KRAS signaling pathway and inhibitor intervention point.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on the reported data and common practices in the field for evaluating pan-KRAS inhibitors, the following methodologies are likely to have been employed.

Biochemical Assays (e.g., IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the activity of mutant KRAS protein by 50%.

General Protocol:

-

Protein Expression and Purification: Recombinant human KRAS mutant proteins (e.g., G12D, G12V) are expressed in a suitable system (e.g., E. coli) and purified.

-

Assay Principle: A common method is a nucleotide exchange assay. The assay measures the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) with GTP, catalyzed by a GEF like SOS1.

-

Procedure:

-

Purified KRAS protein is pre-loaded with the fluorescent GDP analog.

-

The inhibitor (this compound) is serially diluted and incubated with the KRAS-mant-GDP complex.

-

The exchange reaction is initiated by the addition of SOS1 and a molar excess of GTP.

-

The decrease in fluorescence, as mant-GDP is displaced by GTP, is monitored over time using a plate reader.

-

-

Data Analysis: The rate of nucleotide exchange is calculated for each inhibitor concentration. The IC50 value is determined by fitting the dose-response curve to a suitable pharmacological model.

Cellular Proliferation Assays (e.g., IC50 Determination in Cancer Cells)

Objective: To assess the effect of the inhibitor on the growth of cancer cell lines harboring KRAS mutations.

General Protocol:

-

Cell Culture: A cancer cell line with a known KRAS mutation (e.g., ASPC-1 with KRAS G12D) is cultured under standard conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The inhibitor is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as MTT, MTS, or CellTiter-Glo. These assays quantify metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for the evaluation of a novel pan-KRAS inhibitor.

Caption: Preclinical evaluation workflow for a pan-KRAS inhibitor.

Conclusion

The available data on this compound indicate that it is a potent inhibitor of KRAS G12D and G12V mutants at the biochemical level and demonstrates anti-proliferative activity in a KRAS-mutant cancer cell line. The development of pan-KRAS inhibitors represents a significant advancement in the pursuit of effective therapies for KRAS-driven cancers. Further investigation into the broader mutant coverage, selectivity, pharmacokinetic properties, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential. The methodologies and workflows described herein provide a framework for the continued preclinical and clinical development of this and other pan-KRAS inhibitors.

References

- 1. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive pan-cancer genomic landscape of KRAS altered cancers and real-world outcomes in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Pan-KRAS-IN-6: A Technical Guide for Pancreatic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with activating mutations in the KRAS oncogene present in over 90% of cases.[1][2] These mutations, most commonly at codons G12, G13, and 61, lock the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that drive cell proliferation, survival, and tumorigenesis.[1][3][4] The development of inhibitors that can target a broad range of these KRAS mutants, so-called pan-KRAS inhibitors, represents a promising therapeutic strategy.

This technical guide provides an in-depth overview of pan-KRAS-IN-6, a potent pan-KRAS inhibitor, for its application in pancreatic cancer research. Where specific data for this compound is limited, representative information from other well-characterized pan-KRAS inhibitors will be presented to offer a comprehensive understanding of this class of molecules.

Mechanism of Action

Pan-KRAS inhibitors, including this compound, function by disrupting the critical protein-protein interaction between KRAS and Son of Sevenless 1 (SOS1), a key guanine nucleotide exchange factor (GEF). By preventing the SOS1-mediated exchange of GDP for GTP, these inhibitors lock KRAS in its inactive state, thereby blocking downstream signaling. Some pan-KRAS inhibitors have also been shown to bind to the inactive, GDP-bound state of multiple KRAS mutants with high affinity.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other representative pan-KRAS inhibitors.

Table 1: In Vitro Potency of this compound

| Target | Assay | IC50 | Reference |

| KRAS G12D | Biochemical Assay | 9.79 nM | |

| KRAS G12V | Biochemical Assay | 6.03 nM | |

| AsPC-1 Cell Line | Cell Growth Assay | 8.8 µM |

Table 2: Representative Antiproliferative Activity of Pan-KRAS Inhibitors in Pancreatic Cancer Cell Lines

| Inhibitor | Cell Line | KRAS Mutation | IC50 (µM) | Reference |

| BAY-293 | PANC-1 | G12D | 0.95 - 6.64 | |

| BAY-293 | MIA PaCa-2 | G12C | 0.95 - 6.64 | |

| BI-2852 | PDAC Cell Lines | Various | 18.83 - >100 |

Signaling Pathways and Experimental Workflows

Pan-KRAS inhibitors primarily impact the MAPK (RAF-MEK-ERK) and PI3K-AKT signaling cascades, which are crucial for pancreatic tumor growth and survival. The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating pan-KRAS inhibitors.

References

- 1. Frontiers | Targeting KRAS mutations in pancreatic cancer: opportunities for future strategies [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Pan-KRAS-IN-6: A Technical Overview for Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pan-KRAS-IN-6, a potent pan-KRAS inhibitor, and its relevance in the context of lung cancer cell lines. While specific data on this compound in lung cancer models is emerging, this document synthesizes available information and supplements it with data from other well-characterized pan-KRAS inhibitors to provide a comprehensive resource for researchers in oncology and drug discovery.

Introduction to Pan-KRAS Inhibition

The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, particularly in non-small cell lung cancer (NSCLC).[1] For decades, KRAS was considered an "undruggable" target.[2] The development of allele-specific inhibitors targeting the KRAS G12C mutation was a significant breakthrough, but the majority of KRAS mutations occur at other codons.[2] This has driven the development of "pan-KRAS" inhibitors, designed to target multiple KRAS variants, offering the potential for broader therapeutic application.[2][3]

Pan-KRAS inhibitors act through various mechanisms, primarily by targeting the inactive, GDP-bound state of KRAS to prevent its activation or by inhibiting the interaction of KRAS with essential effector proteins like Son of Sevenless 1 (SOS1). By doing so, they block downstream signaling through critical oncogenic pathways such as the MAPK and PI3K/AKT cascades, ultimately leading to reduced cell proliferation and tumor growth.

This compound: A Novel Pan-KRAS Inhibitor

This compound is a potent, novel pan-KRAS inhibitor. While extensive data in lung cancer cell lines is not yet publicly available, preliminary studies have demonstrated its inhibitory activity against key KRAS mutations.

Biochemical Activity

This compound has shown potent inhibition of KRAS G12D and KRAS G12V mutants with IC50 values of 9.79 nM and 6.03 nM, respectively.

In Vitro Efficacy

In vitro studies have demonstrated the anti-proliferative effects of this compound in cancer cell lines. For instance, in the ASPC-1 pancreatic cancer cell line, which harbors a KRAS G12D mutation, this compound exhibited an IC50 of 8.8 μM in a 72-hour growth inhibition assay.

Quantitative Data for Pan-KRAS Inhibitors in Lung Cancer Cell Lines

To provide a broader context for the potential of pan-KRAS inhibition in lung cancer, this section summarizes quantitative data from other well-characterized pan-KRAS inhibitors, such as BAY-293 and RMC-6236, in relevant lung cancer cell line models.

Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cell growth. The following table summarizes the IC50 values for selected pan-KRAS inhibitors across various lung cancer cell lines.

| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) | Reference |

| BAY-293 | NCI-H358 | G12C | 3,480 | |

| BAY-293 | Calu-1 | G12C | 3,190 | |

| RMC-6236 | Various KRAS G12X | G12X | 1-27 |

Inhibition of Downstream Signaling

Pan-KRAS inhibitors are designed to block the signaling cascades downstream of KRAS. The following table presents data on the inhibition of key downstream effectors, such as phosphorylated ERK (p-ERK).

| Inhibitor | Cell Line | KRAS Mutation | Assay | EC50 (nM) | Reference |

| RMC-6236 | Various KRAS-dependent | Multiple | p-ERK Inhibition | 0.4-3 |

Signaling Pathways Affected by Pan-KRAS Inhibition

Pan-KRAS inhibitors primarily impact the MAPK and PI3K/AKT signaling pathways, which are crucial for cell proliferation, survival, and differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of pan-KRAS inhibitors in lung cancer cell lines.

Cell Proliferation Assay (MTS/MTT Assay)

This assay determines the dose-dependent effect of a pan-KRAS inhibitor on the viability and proliferation of cancer cells.

Materials:

-

Lung cancer cell lines with known KRAS mutations (e.g., NCI-H358, Calu-1) and a KRAS wild-type cell line for selectivity assessment.

-

Recommended culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound stock solution in DMSO (e.g., 10 mM).

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

96-well clear flat-bottom microplates.

-

CO2 incubator (37°C, 5% CO2).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.01 nM to 10 µM) and add to the wells. Include a DMSO vehicle control. Incubate for 72 hours.

-

MTS/MTT Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract background absorbance, normalize data to the vehicle control, and plot cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.

Western Blot Analysis of p-ERK Inhibition

This assay assesses the inhibitor's ability to block the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.

Materials:

-

Lung cancer cell lines cultured in 6-well plates.

-

This compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane, then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound represents a promising new tool in the fight against KRAS-mutant cancers, including non-small cell lung cancer. While further studies are needed to fully elucidate its efficacy and mechanism of action in lung cancer models, the broader success of pan-KRAS inhibitors provides a strong rationale for its continued investigation. The data and protocols outlined in this guide offer a foundational resource for researchers to design and execute preclinical studies aimed at evaluating the therapeutic potential of this compound and other novel pan-KRAS inhibitors.

References

Pan-KRAS Inhibitors: A Technical Guide to Overcoming Resistance in KRAS-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

The development of allele-specific KRAS G12C inhibitors marked a significant breakthrough in targeting what was once considered an "undruggable" oncoprotein. However, the clinical success of these agents is often limited by both primary and acquired resistance. This technical guide provides an in-depth analysis of the role of pan-KRAS inhibitors in overcoming these resistance mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

The Landscape of Resistance to KRAS G12C Inhibitors

Resistance to KRAS G12C inhibitors is a complex phenomenon driven by a variety of molecular mechanisms that ultimately lead to the reactivation of downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways.[1][2][3] These resistance mechanisms can be broadly categorized as on-target and off-target alterations.

On-target resistance involves secondary mutations in the KRAS gene itself, which can prevent the inhibitor from binding to the G12C mutant protein.[2]

Off-target resistance mechanisms are more diverse and include:

-

Bypass signaling: Activation of upstream receptor tyrosine kinases (RTKs) such as EGFR, MET, and FGFR can reactivate downstream signaling independently of KRAS G12C.[4]

-

Downstream alterations: Mutations in genes downstream of KRAS, such as BRAF, MEK, and PIK3CA, can also lead to pathway reactivation.

-

Histological transformation: In some cases, tumors can undergo a change in their cellular identity, such as from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.

-

Activation of other RAS isoforms: Increased activation of wild-type HRAS and NRAS can also compensate for the inhibition of KRAS G12C.

Pan-KRAS Inhibitors: A Strategy to Combat Resistance

Pan-KRAS inhibitors are a new class of molecules designed to inhibit multiple KRAS mutants, and in some cases wild-type KRAS, offering a broader therapeutic window to address the heterogeneity of KRAS-driven cancers and the challenge of acquired resistance. These inhibitors can be broadly classified based on their mechanism of action:

-

RAS(OFF) Inhibitors: These inhibitors, such as BI-2865 and BI-2493, bind to the inactive, GDP-bound state of KRAS and prevent its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby blocking its activation.

-

RAS(ON) Inhibitors: These inhibitors, such as RMC-6236, target the active, GTP-bound state of KRAS, preventing it from engaging with its downstream effectors. RMC-6236 functions as a molecular glue, inducing a novel protein complex between RAS and cyclophilin A.

By targeting a broader range of KRAS mutants and, in some cases, wild-type RAS, pan-KRAS inhibitors have the potential to overcome resistance mechanisms that rely on the activation of other RAS isoforms or the presence of non-G12C KRAS mutations.

Quantitative Data on Pan-KRAS Inhibitors and Combination Therapies

The following tables summarize key quantitative data from preclinical and clinical studies of pan-KRAS inhibitors and combination therapies aimed at overcoming resistance.

Table 1: Preclinical Activity of Pan-KRAS Inhibitors

| Inhibitor | Target(s) | Assay | Cell Line/Target | IC50/Kd | Reference(s) |

| BI-2865 | Pan-KRAS (OFF-state) | Cell Viability (MTT) | Ba/F3 (KRAS G12C) | ~140 nM | |

| Cell Viability (MTT) | Ba/F3 (KRAS G12D) | ~140 nM | |||

| Cell Viability (MTT) | Ba/F3 (KRAS G12V) | ~140 nM | |||

| RMC-6236 | Pan-RAS (ON-state) | Cell Viability | HPAC (KRAS G12D) | 1.2 nM | |

| Cell Viability | Capan-2 (KRAS G12V) | 1.4 nM | |||

| RAS-RAF Binding | KRAS WT | 0.23 nM | |||

| RAS-RAF Binding | KRAS G12D | 0.12 nM | |||

| RAS-RAF Binding | KRAS G12V | 0.15 nM | |||

| RAS-RAF Binding | KRAS G12C | 0.21 nM |

Table 2: Clinical Trial Data for the Pan-RAS Inhibitor RMC-6236 (NCT05379985)

| Tumor Type | Treatment Line | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Common Grade 3/4 Treatment-Related Adverse Events (TRAEs) | Reference(s) |

| NSCLC (KRAS G12X) | 2L+ | 40 | 38% | 9.8 months | Rash, stomatitis, diarrhea | |

| PDAC (RAS-mutant) | 2L+ | 127 | 20% (in evaluable patients) | 7.6 months (all RAS mutants), 8.1 months (KRAS G12X) | Rash, diarrhea, nausea, mouth sores |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of pan-KRAS inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used in the preclinical evaluation of KRAS inhibitors.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

KRAS-mutant cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Pan-KRAS inhibitor (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the pan-KRAS inhibitor in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with the same concentration of DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well.

-

Gently shake the plate for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blotting for KRAS Signaling Pathway Analysis

This protocol is a generalized procedure based on common practices for analyzing KRAS downstream signaling.

Principle: Western blotting is used to detect specific proteins in a sample. This protocol is designed to assess the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT, to determine the inhibitory effect of a pan-KRAS inhibitor.

Materials:

-

KRAS-mutant cancer cell lines

-

Pan-KRAS inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with the pan-KRAS inhibitor at various concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Mouse Xenograft Model for In Vivo Efficacy Studies

This protocol is a composite of standard procedures for establishing and utilizing mouse xenograft models to evaluate anti-cancer agents.

Principle: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a crucial tool for assessing the in vivo efficacy of anti-cancer drugs.

Materials:

-

KRAS-mutant cancer cell line

-

Immunodeficient mice (e.g., nude or NSG mice)

-

Matrigel (optional)

-

Pan-KRAS inhibitor formulated for oral gavage or other appropriate route of administration

-

Vehicle control

-

Calipers

-

Animal balance

Procedure:

-

Cell Preparation and Implantation:

-

Harvest and resuspend cancer cells in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate).

-

Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and vehicle control groups.

-

-

Drug Administration:

-

Administer the pan-KRAS inhibitor or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Efficacy Assessment:

-

Continue to measure tumor volumes throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blotting or immunohistochemistry).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

-

Visualizing KRAS Signaling and Inhibition

The following diagrams, generated using the DOT language, illustrate key concepts in KRAS signaling, resistance, and the mechanism of action of pan-KRAS inhibitors.

Conclusion

Pan-KRAS inhibitors represent a promising therapeutic strategy to address the significant clinical challenge of resistance to allele-specific KRAS inhibitors. By targeting a broader spectrum of KRAS mutations and, in some cases, wild-type RAS, these agents have the potential to provide more durable clinical responses. The preclinical and early clinical data for pan-KRAS inhibitors are encouraging, demonstrating their ability to overcome known resistance mechanisms. Further research and clinical development of these agents, both as monotherapies and in combination with other targeted therapies, are warranted to fully realize their potential in the treatment of KRAS-driven cancers.

References

- 1. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]

- 2. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

Pan-KRAS-IN-6: A Technical Guide to Downstream Signaling Pathway Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction